Methyl 2-[(1-phenylpropan-2-yl)amino]acetate
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Overview
Description
Methyl 2-[(1-phenylpropan-2-yl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-phenylpropan-2-yl)amino]acetate can be achieved through several methods. One common approach involves the reaction of 1-phenylpropan-2-amine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-phenylpropan-2-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(1-phenylpropan-2-yl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-phenylpropan-2-yl)amino]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which then interacts with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Rasagiline: A compound with a related structure used in the treatment of Parkinson’s disease.
Selegiline: Another related compound with applications in neurodegenerative disorders.
Uniqueness
Methyl 2-[(1-phenylpropan-2-yl)amino]acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-(1-phenylpropan-2-ylamino)acetate |
InChI |
InChI=1S/C12H17NO2/c1-10(13-9-12(14)15-2)8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |
InChI Key |
GQOWLLYPHLVWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC(=O)OC |
Origin of Product |
United States |
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